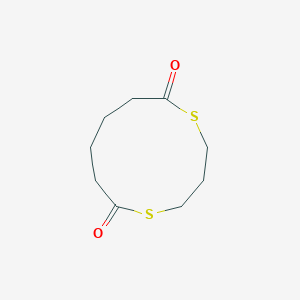
1,5-Dithiacycloundecane-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dithiacycloundecane-6,11-dione is a chemical compound with a unique structure that includes two sulfur atoms and two ketone groups within an eleven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiacycloundecane-6,11-dione typically involves the cyclization of appropriate precursors containing sulfur and carbonyl groups. One common method is the reaction of dithiols with diketones under acidic or basic conditions to form the desired cyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Catalysts: Acidic or basic catalysts to promote the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity dithiols and diketones.
Reaction Control: Automated systems to monitor and control reaction parameters.
Purification: Techniques such as distillation or recrystallization to obtain pure product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dithiacycloundecane-6,11-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Dithiacycloundecane-6,11-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,5-Dithiacycloundecane-6,11-dione involves its interaction with various molecular targets. The sulfur atoms can form strong bonds with metal ions, making it useful in catalysis. The ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiacyclohexane: A smaller ring structure with similar sulfur-containing features.
1,3-Dioxacycloundecane: A similar eleven-membered ring but with oxygen atoms instead of sulfur.
1,3-Dithiane: A six-membered ring with two sulfur atoms.
Uniqueness
1,5-Dithiacycloundecane-6,11-dione is unique due to its larger ring size and the presence of both sulfur and ketone groups. This combination provides distinct chemical properties and reactivity compared to smaller or oxygen-containing analogs.
Propiedades
Número CAS |
89863-25-2 |
|---|---|
Fórmula molecular |
C9H14O2S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
1,5-dithiacycloundecane-6,11-dione |
InChI |
InChI=1S/C9H14O2S2/c10-8-4-1-2-5-9(11)13-7-3-6-12-8/h1-7H2 |
Clave InChI |
HIZVKYONDRQURO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)SCCCSC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


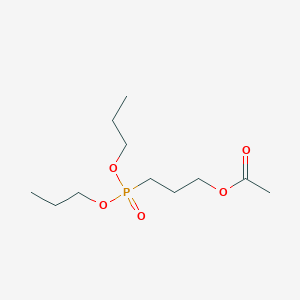
![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
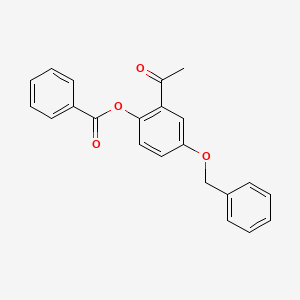
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
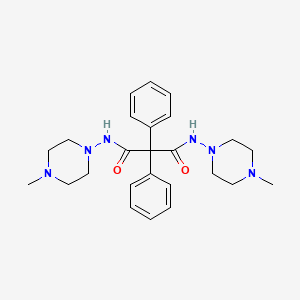
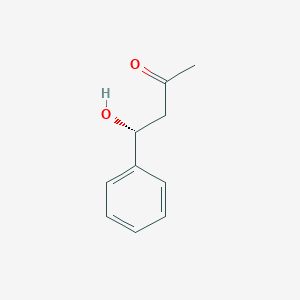

![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
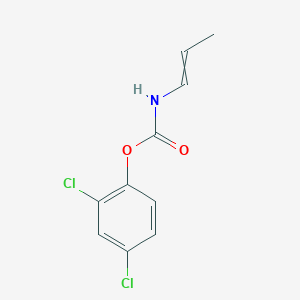
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)
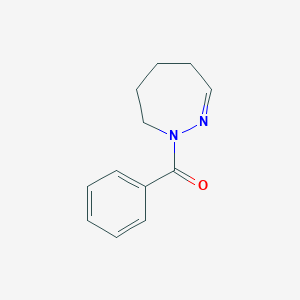
![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
